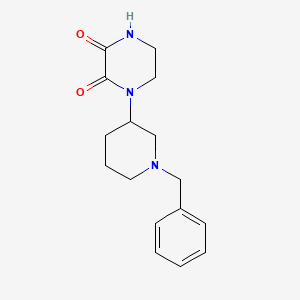![molecular formula C13H13N3O B7979198 2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one](/img/structure/B7979198.png)
2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one” is a chemical entity registered in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one involves several synthetic routes. One common method includes the use of pyridine-containing polycyclic derivatives. The reaction conditions typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one include other pyridine-containing polycyclic derivatives and related chemical entities. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
This compound is unique due to its specific chemical structure and the particular combination of functional groups it possesses
Conclusion
This compound is a compound of significant interest in scientific research due to its unique chemical structure and wide range of applications. Its preparation methods, chemical reactions, and mechanism of action make it a valuable compound for further study and development in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-12-7-4-8-14-13-11(12)9-16(15-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBHCWTXSSWPOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CN(NC2=NC1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=CN(NC2=NC1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridine-10-carboxylic acid](/img/structure/B7979190.png)
![tert-butyl 6,12-dioxo-3,4,6,11,12,12a-hexahydropyrazino[2,1-c][1,4]benzodiazepine-2(1H)-carboxylate](/img/structure/B7979199.png)
![1-[1,2,4]Triazolo[4,3-a]pyridin-3-yl-3-pyrrolidinecarboxylic acid](/img/structure/B7979211.png)
![Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate](/img/structure/B7979216.png)



